Octazamide chemical structure and properties
Octazamide chemical structure and properties
This guide provides a comprehensive overview of the chemical structure and known properties of Octazamide. The information is intended for researchers, scientists, and professionals involved in drug development and discovery.
Chemical Structure and Identifiers
Octazamide, also known by its synonym ICI-US 457, is a complex molecule with a distinct heterocyclic core.[1] Its systematic IUPAC name is [(3aS,6aR)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl]-phenylmethanone.[1]
Table 1: Chemical Identifiers for Octazamide [1]
| Identifier | Value |
| IUPAC Name | [(3aS,6aR)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl]-phenylmethanone |
| Molecular Formula | C₁₃H₁₅NO₂ |
| CAS Number | 56391-55-0 |
| PubChem CID | 71444241 |
| InChI | InChI=1S/C13H15NO2/c15-13(10-4-2-1-3-5-10)14-6-11-8-16-9-12(11)7-14/h1-5,11-12H,6-9H2/t11-,12+ |
| InChIKey | ZSYULWHBPBAOKV-TXEJJXNPSA-N |
| SMILES | C1[C@@H]2COC[C@@H]2CN1C(=O)C3=CC=CC=C3 |
Physicochemical Properties
Table 2: Physicochemical Properties of Octazamide [1]
| Property | Value | Source |
| Molecular Weight | 217.26 g/mol | PubChem (Computed) |
| Exact Mass | 217.110278721 Da | PubChem (Computed) |
| XLogP3-AA | 1.3 | PubChem (Computed) |
| Hydrogen Bond Donor Count | 0 | PubChem (Computed) |
| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed) |
| Rotatable Bond Count | 1 | PubChem (Computed) |
| Topological Polar Surface Area | 29.5 Ų | PubChem (Computed) |
| Heavy Atom Count | 16 | PubChem (Computed) |
| Formal Charge | 0 | PubChem (Computed) |
| Complexity | 261 | PubChem (Computed) |
Synthesis and Experimental Protocols
Detailed experimental protocols for the synthesis of Octazamide are not widely reported in publicly accessible scientific literature. The synthesis of its core heterocyclic structure, a hexahydrofuro[3,4-c]pyrrole system, would likely involve multi-step organic synthesis. A general hypothetical pathway is presented below.
Caption: Hypothetical synthesis workflow for Octazamide.
Biological Activity and Mechanism of Action
Octazamide is described as an analgesic agent. However, detailed pharmacological studies, including specific receptor binding assays, in vivo efficacy models, and mechanism of action studies, are not extensively documented in the available literature. The pyrrole and fused pyrrole motifs are present in a wide range of biologically active compounds, suggesting potential interactions with various biological targets.
Given the limited specific data on Octazamide, a generalized workflow for characterizing a novel analgesic compound is presented below. This illustrates the typical experimental progression that would be necessary to elucidate its pharmacological profile.
Caption: General workflow for analgesic compound characterization.
Conclusion
Octazamide is a compound with a defined chemical structure and computed physicochemical properties. While it is identified as an analgesic, there is a notable lack of publicly available experimental data regarding its synthesis, specific biological activity, and mechanism of action. Further research is required to fully characterize the pharmacological profile of this compound and to validate its potential as a therapeutic agent. The workflows presented in this guide offer a roadmap for such future investigations.
